Acide féno fibrique 2-chloro

Vue d'ensemble

Description

This compound, also known as Fenofibric acid, is a derivative of fibric acid . It has a molecular weight of 318.75 .

Molecular Structure Analysis

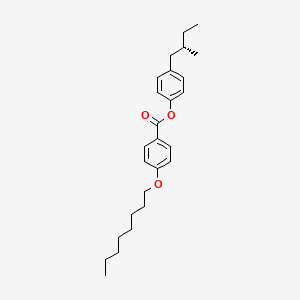

The molecular formula of this compound is C17H15ClO4 . Unfortunately, the specific structural details are not provided in the retrieved information.Chemical Reactions Analysis

This compound has been used in the preparation of bisphthalazinone monomers, which are required for the synthesis of phthalazinone containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s . Further details on its chemical reactions are not available in the retrieved information.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 187 °C . More detailed physical and chemical properties are not available in the retrieved information.Applications De Recherche Scientifique

Études de pharmacocinétique et de biodisponibilité

L'acide féno fibrique 2-chloro est utilisé comme étalon interne en chromatographie liquide couplée à la spectrométrie de masse en tandem (LC-MS/MS) pour déterminer la concentration d'acide féno fibrique dans le plasma humain . Cette application est cruciale pour les études de pharmacocinétique, qui analysent l'absorption, la distribution, le métabolisme et l'excrétion du médicament (ADME). Elle permet de comprendre la biodisponibilité de médicaments comme Lipanthyl™, en particulier dans des conditions variables telles qu'avec ou sans prise alimentaire .

Recherche sur le métabolisme des médicaments

Dans le domaine du métabolisme des médicaments, l'this compound-d6 joue un rôle important car il est souvent utilisé pour tracer les voies métaboliques du fénofibrate . Les chercheurs peuvent étudier comment le fénofibrate est absorbé et traité dans l'organisme, et comment il est hydrolysé en sa forme active, l'acide féno fibrique, par des enzymes comme le CYP3A4 .

Pharmacologie clinique

L'this compound est essentiel en pharmacologie clinique pour étudier les effets du fénofibrate sur les profils lipidiques chez les patients. Il aide à évaluer l'efficacité thérapeutique et l'innocuité du fénofibrate dans le traitement de maladies comme l'hypercholestérolémie et l'hypertriglycéridémie .

Évaluation de la bioéquivalence

Ce composé est utilisé dans les études de bioéquivalence pour comparer les effets de différentes formulations de fénofibrate. En mesurant les taux d'acide féno fibrique dans le plasma, les chercheurs peuvent déterminer si les nouvelles formulations sont équivalentes aux formulations existantes en termes d'efficacité et d'innocuité .

Recherche biomédicale

En recherche biomédicale, l'this compound-d6 est utilisé pour explorer les propriétés anti-inflammatoires et anticancéreuses potentielles du fénofibrate. Les études peuvent impliquer l'examen de l'impact du médicament sur les voies cellulaires et l'expression des gènes liées à l'inflammation et à la croissance tumorale .

Développement de méthodes analytiques

Le développement de méthodes analytiques sensibles et précises pour la quantification des médicaments dans les échantillons biologiques implique souvent l'utilisation de l'this compound comme étalon de référence. Ces méthodes sont essentielles pour la surveillance des médicaments et la garantie d'un dosage adéquat en milieu clinique .

Mécanisme D'action

Target of Action

The primary target of 2-Chloro Fenofibric Acid, an active metabolite of the hyperlipidemic drug fenofibrate, is believed to be the peroxisome proliferator receptor alpha (PPAR-alpha) . This receptor plays a crucial role in the regulation of lipid metabolism. Additionally, it has been found to destabilize the receptor-binding domain (RBD) of the viral spike protein and therefore inhibit its binding to human angiotensin-converting enzyme 2 (hACE2) receptor .

Mode of Action

2-Chloro Fenofibric Acid activates PPAR-alpha, leading to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . Furthermore, it has been shown to interact with a cryptic binding site on the RBD of the SARS-CoV-2 spike protein, altering the conformation of the binding loop of RBD and effectively reducing its binding affinity towards ACE2 .

Biochemical Pathways

The activation of PPAR-alpha by 2-Chloro Fenofibric Acid stimulates lipoprotein lipase and inhibits apolipoprotein C-III, which in turn leads to lipolysis and a reduction in triglycerides . It also increases the expression of apolipoprotein A-I, A-II, and high-density lipoprotein .

Pharmacokinetics

Fenofibrate, from which 2-Chloro Fenofibric Acid is derived, is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite, fenofibric acid . The absorption rate of fenofibrate is significantly affected by the fat content of ingested food .

Result of Action

The activation of PPAR-alpha by 2-Chloro Fenofibric Acid leads to a decrease in elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . This results in improved lipid profiles, which can be beneficial in the treatment of conditions such as hypercholesterolemia and hypertriglyceridemia . In the context of SARS-CoV-2, it has been shown to reduce viral infection by up to 70% in cultured cells .

Action Environment

The action of 2-Chloro Fenofibric Acid can be influenced by various environmental factors. For instance, the absorption rate of fenofibrate, from which 2-Chloro Fenofibric Acid is derived, is significantly affected by the fat content of ingested food This means that the bioavailability and efficacy of the compound can vary depending on dietary factors

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Chloro Fenofibric Acid, like its parent compound fenofibric acid, is expected to interact with various enzymes, proteins, and other biomolecules. Fenofibric acid is known to decrease elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol . It is reasonable to expect that 2-Chloro Fenofibric Acid may have similar interactions and effects.

Cellular Effects

Fenofibric acid, the parent compound, is known to influence cell function by altering lipid metabolism . It can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fenofibric acid, the parent compound, is known to exert its effects at the molecular level by binding to peroxisome proliferator-activated receptor alpha (PPARα), which leads to increased lipolysis and reduction of apolipoprotein C-III .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Chloro Fenofibric Acid in laboratory settings are not well-studied. Fenofibric acid has been studied extensively. It has been found that fenofibric acid does not accumulate significantly in plasma or tissues due to its short half-life .

Dosage Effects in Animal Models

The effects of different dosages of 2-Chloro Fenofibric Acid in animal models have not been reported. Studies on fenofibrate, a prodrug of fenofibric acid, have shown that the incidence of liver enzyme elevations increases with dosage .

Metabolic Pathways

Fenofibric acid is predominantly conjugated with glucuronic acid and then excreted in urine .

Transport and Distribution

Fenofibric acid is known to be extensively absorbed only in the presence of food and is transported through the bloodstream by albumin .

Subcellular Localization

Fenofibric acid, the parent compound, is known to be taken up by both the liver and kidney .

Propriétés

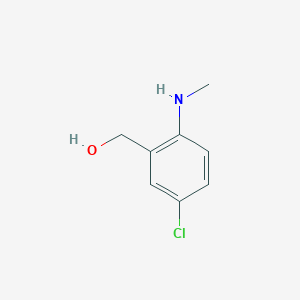

IUPAC Name |

2-[4-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLZAXXVHHHGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614897 | |

| Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61024-31-5 | |

| Record name | 2-[4-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)

![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)